6-Hydroxy-4-iodopyridine-2-carbaldehyde
Description
6-Hydroxy-4-iodopyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by a hydroxy group at position 6, an iodine atom at position 4, and a carbaldehyde group at position 2. This compound’s structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group .
Properties
Molecular Formula |
C6H4INO2 |
|---|---|
Molecular Weight |
249.01 g/mol |
IUPAC Name |
4-iodo-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
InChI Key |
GPEOOTOBHZVGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of 6-hydroxy-2-pyridinecarbaldehyde. One common method includes the reaction of 6-hydroxy-2-pyridinecarbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Hydroxy-4-iodopyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-iodopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-iodopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-iodopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and iodide groups enable the compound to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
Substituent Effects on Reactivity and Properties
Halogen Influence :
- The iodine atom in this compound provides superior leaving-group ability compared to chlorine in 6-chloropyridine-2-carbaldehyde, enabling efficient cross-coupling reactions (e.g., with aryl boronic acids) .
- Chlorine’s smaller atomic radius reduces steric hindrance but limits oxidative addition in catalytic cycles.
- In contrast, the hydroxymethyl group in 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde increases hydrophilicity, making it suitable for aqueous-phase biochemical applications .
Aldehyde Functionality :
- All three compounds feature a carbaldehyde group, enabling condensation reactions (e.g., with amines to form imines). However, steric and electronic differences alter reaction kinetics. For example, the iodine atom’s electron-withdrawing effect in this compound may deactivate the aldehyde toward nucleophilic attack compared to the methyl-substituted analogue.
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